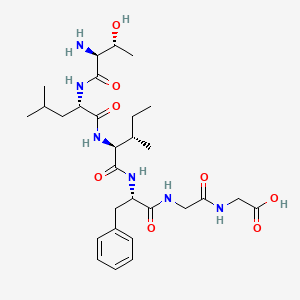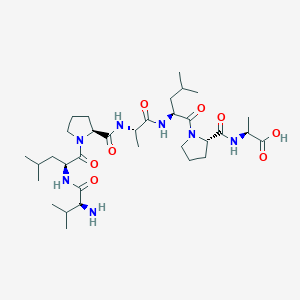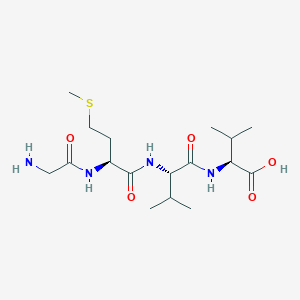
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- is a complex peptide compound It is composed of multiple amino acids, including glycine, L-threonine, L-leucine, L-isoleucine, and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using coupling reagents like HBTU or DIC.
Coupling Reaction: Each amino acid is coupled to the growing chain under controlled conditions.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a suitable cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by optimizing reaction conditions and using high-purity reagents to achieve the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific sites and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Aplicaciones Científicas De Investigación
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, influencing cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-: Similar in structure but may differ in sequence or specific amino acid residues.
Other Peptides: Such as Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- with variations in amino acid composition.
Uniqueness
The uniqueness of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- lies in its specific sequence and the resulting biological activity. Its distinct combination of amino acids imparts unique properties that can be exploited for various applications.
Propiedades
Número CAS |
574749-96-5 |
|---|---|
Fórmula molecular |
C29H46N6O8 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H46N6O8/c1-6-17(4)25(35-27(41)20(12-16(2)3)33-28(42)24(30)18(5)36)29(43)34-21(13-19-10-8-7-9-11-19)26(40)32-14-22(37)31-15-23(38)39/h7-11,16-18,20-21,24-25,36H,6,12-15,30H2,1-5H3,(H,31,37)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,38,39)/t17-,18+,20-,21-,24-,25-/m0/s1 |
Clave InChI |
PGKOYDIVPQBOSK-IOGMUDPASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)

![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)



![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
